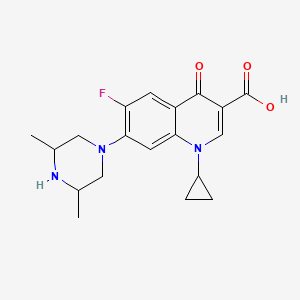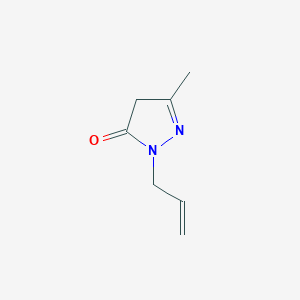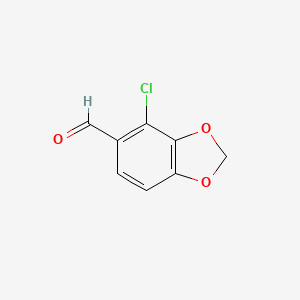
4-chloro-1,3-dioxaindane-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1,3-dioxaindane-5-carbaldehyde is an organic compound with the molecular formula C8H5ClO3. It is a derivative of 1,3-benzodioxole, featuring a chloro substituent at the 4-position and an aldehyde group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
4-chloro-1,3-dioxaindane-5-carbaldehyde can be synthesized through several methods. One common approach involves the chlorination of 1,3-benzodioxole followed by formylation. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the formylation can be achieved using reagents like dichloromethyl methyl ether in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .
化学反応の分析
Types of Reactions
4-chloro-1,3-dioxaindane-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 4-Chloro-1,3-benzodioxole-5-carboxylic acid.
Reduction: 4-Chloro-1,3-benzodioxole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-chloro-1,3-dioxaindane-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
作用機序
The mechanism of action of 4-chloro-1,3-dioxaindane-5-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: The parent compound without the chloro and aldehyde substituents.
Piperonal (1,3-Benzodioxole-5-carboxaldehyde): Similar structure but lacks the chloro substituent.
Safrole: Contains a methylenedioxy group but differs in the position and type of substituents.
特性
分子式 |
C8H5ClO3 |
|---|---|
分子量 |
184.57 g/mol |
IUPAC名 |
4-chloro-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H5ClO3/c9-7-5(3-10)1-2-6-8(7)12-4-11-6/h1-3H,4H2 |
InChIキー |
GDHUXXBYBFDJAE-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C(=C(C=C2)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


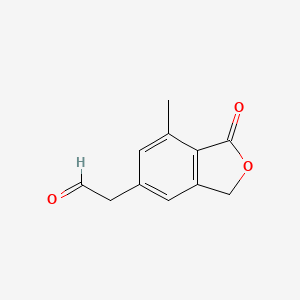
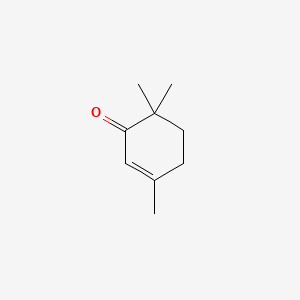
![Diethyl [(1H-1,2,4-triazol-1-yl)methyl]phosphonate](/img/structure/B8682157.png)
![4-[(2,5-Dioxoimidazolidin-4-ylidene)methyl]benzonitrile](/img/structure/B8682170.png)
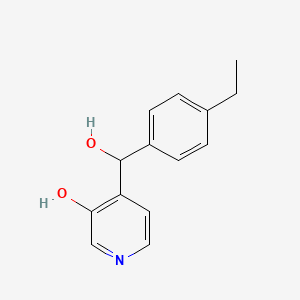
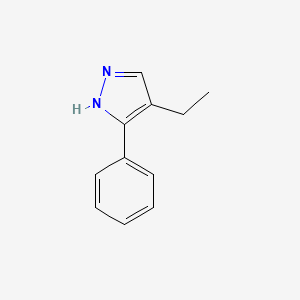
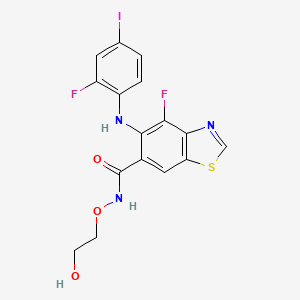
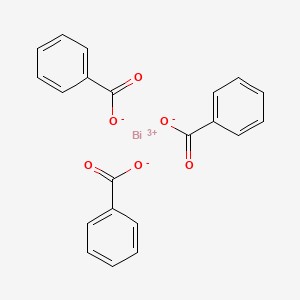
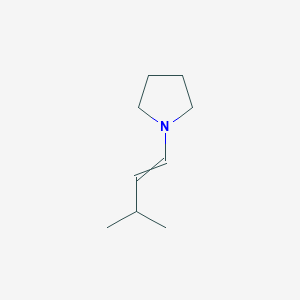
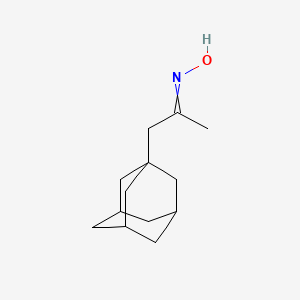
![(3S)-1-[(3-Bromophenyl)methyl]-3-methylpiperazine](/img/structure/B8682213.png)
![N-(2,6-dimethylphenyl)-2-[4-(3-phenylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B8682220.png)
